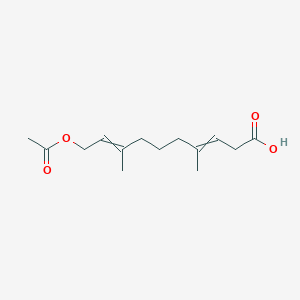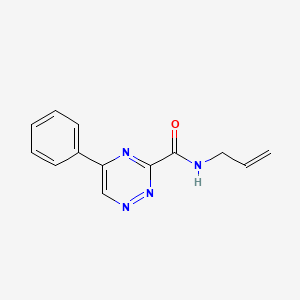
Dicyclohexyl(2-methylpropyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2-methylpropyl)alumane: is an organoaluminum compound characterized by the presence of two cyclohexyl groups and a 2-methylpropyl group attached to an aluminum atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2-methylpropyl)alumane can be synthesized through the reaction of cyclohexylaluminum dichloride with 2-methylpropylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexyl(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-methylpropyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent in the presence of substrates like ketones and aldehydes.
Substitution: Reagents such as halogens and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides and substituted cyclohexyl or 2-methylpropyl derivatives.
Reduction: Reduced organic compounds such as alcohols and amines.
Substitution: Various substituted organoaluminum compounds.
Applications De Recherche Scientifique
Chemistry: Dicyclohexyl(2-methylpropyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: In the industrial sector, this compound is used in polymerization reactions, particularly in the production of polyolefins. It serves as a catalyst or co-catalyst in these processes, enhancing the efficiency and control of polymerization.
Mécanisme D'action
The mechanism of action of dicyclohexyl(2-methylpropyl)alumane involves the coordination of the aluminum atom with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations. The cyclohexyl and 2-methylpropyl groups influence the reactivity and selectivity of the compound by providing steric and electronic effects.
Comparaison Avec Des Composés Similaires
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used as a co-catalyst in polymerization reactions.
Uniqueness: Dicyclohexyl(2-methylpropyl)alumane is unique due to the presence of bulky cyclohexyl groups and a branched 2-methylpropyl group. These groups provide significant steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the combination of cyclohexyl and 2-methylpropyl groups offers a distinct electronic environment around the aluminum center, differentiating it from other organoaluminum compounds.
Propriétés
Numéro CAS |
93100-85-7 |
|---|---|
Formule moléculaire |
C16H31Al |
Poids moléculaire |
250.40 g/mol |
Nom IUPAC |
dicyclohexyl(2-methylpropyl)alumane |
InChI |
InChI=1S/2C6H11.C4H9.Al/c2*1-2-4-6-5-3-1;1-4(2)3;/h2*1H,2-6H2;4H,1H2,2-3H3; |
Clé InChI |
YLPLNKTUAINEKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)

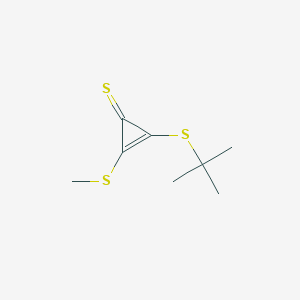
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
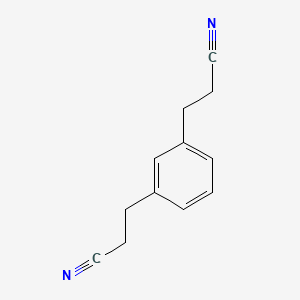
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
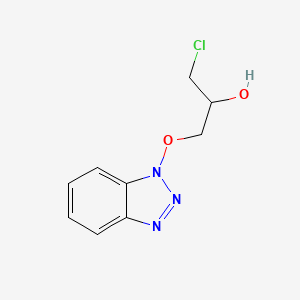
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
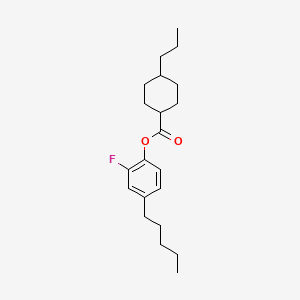
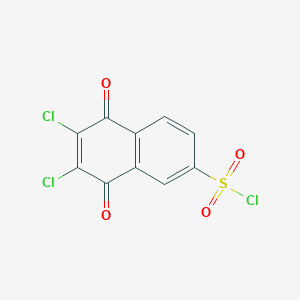
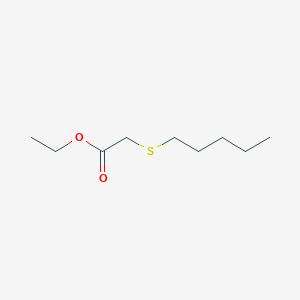
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
